2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound featuring a piperazine ring substituted with a 2,6-dimethylhept-5-enyl group and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution with 2,6-dimethylhept-5-enyl group: This step involves the alkylation of the piperazine ring with 2,6-dimethylhept-5-enyl halides under basic conditions.
Attachment of the ethoxyethanol moiety: This is usually done via nucleophilic substitution reactions where the piperazine derivative reacts with ethoxyethanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethanol moiety, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxyethanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethanol: Lacks the ethoxy group, potentially altering its solubility and reactivity.
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]methoxy]ethanol: Contains a methoxy group instead of ethoxy, which may affect its chemical properties and biological activity.
Uniqueness
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the ethoxyethanol moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O2/c1-16(2)5-4-6-17(3)15-19-9-7-18(8-10-19)11-13-21-14-12-20/h5,17,20H,4,6-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQTWPCGEFEOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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